

ART0380: A Targeted Approach to ATM-Deficient Cancers Through ATR Inhibition

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ART0380, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with a specific focus on its synthetic lethal interaction with Ataxia-Telangiectasia Mutated (ATM)-deficient cancers. This document synthesizes preclinical and clinical data to offer a detailed resource for professionals in the field of oncology and drug development.

Core Mechanism of Action: Exploiting Synthetic Lethality

ART0380 is an orally administered small molecule that selectively inhibits the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] ATR plays a pivotal role in sensing and responding to replication stress, a state of slowed or stalled DNA replication that can lead to DNA damage.[1] In healthy cells, both ATM and ATR pathways are active and can compensate for each other to maintain genomic stability.

However, many cancers exhibit deficiencies in specific DDR pathways, creating a vulnerability that can be exploited therapeutically. A significant proportion of tumors, estimated to be up to 24% in high-unmet-need solid tumors, have a deficiency in the ATM protein.[1] This deficiency renders them highly dependent on the ATR pathway to manage replication stress and repair DNA damage.







The therapeutic strategy for **ART0380** is rooted in the concept of synthetic lethality. In ATM-deficient cancer cells, the inhibition of the compensatory ATR pathway by **ART0380** leads to an accumulation of unrepaired DNA damage and replication stress. This ultimately triggers catastrophic genomic instability and selective cancer cell death, while sparing healthy cells with functional ATM.[2][3]

Recent clinical findings have highlighted an innovative "triple targeting" approach:

- Selecting for high replication stress: Targeting cancers with inherent ATM deficiency.[1]
- Inducing further replication stress: Utilizing a low dose of a topoisomerase 1 inhibitor, such as irinotecan, to exacerbate DNA damage.[1][2]
- Preventing cellular rescue: Inhibiting the ATR pathway with ART0380 to block the cancer cells' ability to repair the induced damage.[1]

This combination strategy has shown promising results in clinical trials, particularly in enhancing the anti-tumor activity of **ART0380** in ATM-deficient settings.[1][2]

Quantitative Preclinical Data

Preclinical studies have demonstrated the potent and selective anti-tumor activity of **ART0380** in cancer models with varying degrees of ATM loss of function.[4]



Cell Line	Cancer Type	ATM Status	ART0380 IC50 (μΜ)	Reference
HT-29	Colorectal Adenocarcinoma	Proficient	>1	[5]
NCI-H23	Lung Adenocarcinoma	Deficient	0.01 - 0.1	[5]
Granta-519	Mantle Cell Lymphoma	Deficient	0.01 - 0.1	[5]
LoVo	Colorectal Adenocarcinoma	Proficient (High Replication Stress)	0.1 - 1	[5]
CCD-18Co	Normal Colon Fibroblast	Proficient	>10	[5]

Clinical Efficacy in ATM-Deficient Tumors

The ongoing STELLA Phase 1/2a clinical trial (NCT04657068) is evaluating **ART0380** in combination with low-dose irinotecan in patients with advanced or metastatic solid tumors.[1] The results have shown significant clinical activity in patients with ATM-deficient tumors.

Patient Population	Treatment	Confirmed Overall Response Rate (cORR)	Reference
ATM-negative solid tumors (at RP2D)	ART0380 + low-dose irinotecan	50%	[1]
ATM-deficient (ATM-low or ATM-negative) solid tumors	ART0380 + low-dose irinotecan	37%	[1]

Key Experimental Protocols In Vitro Cell Proliferation Assay



Objective: To determine the half-maximal inhibitory concentration (IC50) of **ART0380** in various cancer cell lines.

Methodology:

- Cancer cell lines (e.g., HT-29, NCI-H23, Granta-519, LoVo, and CCD-18Co) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of **ART0380** for a period of 7 days.
- Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Luminescence is measured using a plate reader.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for ATR Pathway Inhibition

Objective: To confirm the on-target activity of **ART0380** by measuring the phosphorylation of downstream ATR targets.

Methodology:

- ATM-deficient and proficient cancer cells are treated with varying concentrations of ART0380 for a specified time (e.g., 2 hours).
- Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein concentration is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Membranes are blocked and then incubated with primary antibodies against phosphorylated
 Chk1 (a direct downstream target of ATR) and total Chk1.



 Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for DNA Damage Markers

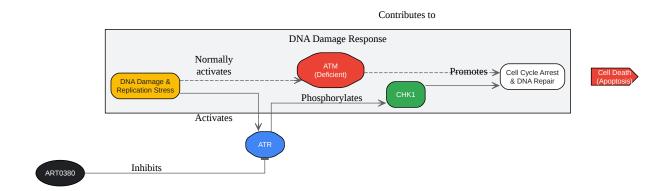
Objective: To visualize and quantify the extent of DNA damage induced by ART0380.

Methodology:

- Cells are grown on coverslips and treated with ART0380.
- After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.5%
 Triton X-100.
- Coverslips are blocked and then incubated with a primary antibody against the DNA doublestrand break marker, yH2AX.
- Following incubation with a fluorescently labeled secondary antibody, the coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei.
- Images are acquired using a fluorescence microscope, and the number of yH2AX foci per cell is quantified using image analysis software.

Visualizing the Mechanism and Workflow Signaling Pathway of ART0380 in ATM-Deficient Cancer



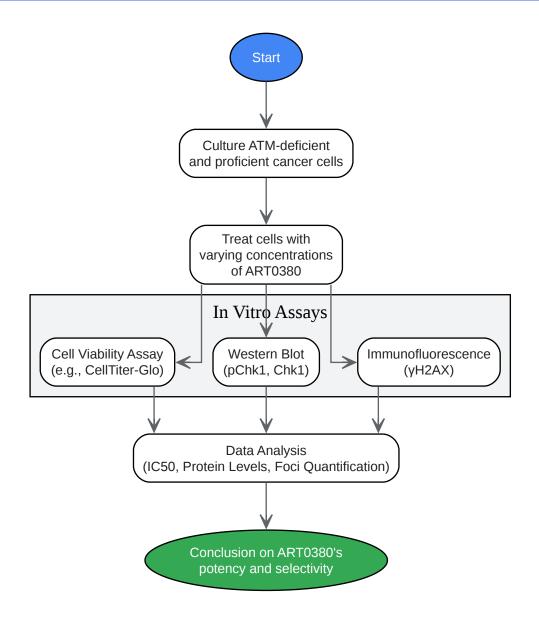


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Caption: ART0380 inhibits ATR, leading to cell death in ATM-deficient cancers.

Experimental Workflow for Assessing ART0380 Efficacy





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Caption: Workflow for preclinical evaluation of ART0380's anti-cancer activity.

Logical Relationship of Synthetic Lethality

Caption: **ART0380** induces synthetic lethality in ATM-deficient cancer cells.

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